Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide

Structure-Activity Relationship Arylpiperazine GPCR selectivity

Secure this distinct arylpiperazine benzamide, predicted as an alpha1-adrenergic receptor antagonist, for CNS polypharmacology research. Its unique 4-OCH3/2-CH3 substitution pattern, distinct from D4-selective chloro analogs, makes it a critical comparator for completing GPCR and sigma receptor SAR matrices. Ideal for developing dual-mechanism agents for neurodegeneration. Ensure your screening library covers all key selectivity profiles. Request a custom quote for bulk quantities.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 1049343-25-0
Cat. No. B2554728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide
CAS1049343-25-0
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H27N3O2/c1-17-5-3-4-6-20(17)21(25)22-11-12-23-13-15-24(16-14-23)18-7-9-19(26-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25)
InChIKeyDQAVXFDVWAMTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide (CAS 1049343-25-0): Arylpiperazine Benzamide for GPCR and Sigma Receptor Research


N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide (CAS 1049343-25-0, molecular formula C21H27N3O2, MW 353.47) is a synthetic arylpiperazine benzamide derivative. Computational target prediction via DrugMapper classifies this compound as an alpha1-adrenergic receptor antagonist with potential relevance to anxiety, dementia, depressive disorders, schizophrenia, and psychotic disorders [1]. Structurally, it features a 4-methoxyphenylpiperazine core linked via an ethyl spacer to a 2-methylbenzamide terminus, placing it within a well-studied class of arylpiperazine benzamides known for polypharmacology at dopamine D2/D3/D4, serotonin 5-HT1A, alpha1-adrenergic, and sigma-1 receptors [2].

Why Generic Substitution of N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide with In-Class Arylpiperazine Benzamides Is Not Warranted


Within the arylpiperazine benzamide class, seemingly minor structural modifications produce dramatic shifts in receptor selectivity profiles. For instance, replacement of the 4-methoxyphenyl group with 4-chlorophenyl, combined with a 3-methoxybenzamide terminus, yields N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with sub-nanomolar D4 receptor affinity (IC50 = 0.057 nM) and >10,000-fold selectivity over D2 [1]. In contrast, the 4-methoxyphenyl/2-methylbenzamide configuration of the target compound is predicted to shift the polypharmacology profile toward alpha1-adrenergic receptor antagonism [2], with class-level precedent suggesting additional sigma-1 receptor engagement [3]. The benzamide substitution pattern (2-methyl vs. 3-methoxy vs. 4-substituted) and the N-phenyl substituent on the piperazine ring (4-OCH3 vs. 4-Cl vs. 2-OCH3) are both established determinants of dopaminergic versus serotonergic versus adrenergic selectivity in this scaffold [1][4]. These structure-activity relationship (SAR) constraints mean that generic interchange among arylpiperazine benzamides cannot be assumed to preserve target engagement, functional activity, or off-target profile.

Quantitative Differentiation Evidence for N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide (CAS 1049343-25-0) Versus Closest Analogs


Structural Differentiation: 4-Methoxyphenyl vs. 4-Chlorophenyl Piperazine Substitution Alters Predicted Receptor Selectivity Profile

The target compound bears a 4-methoxyphenyl substituent on the piperazine ring, in contrast to the 4-chlorophenyl analog N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide (CAS 1049414-52-9). In the broader arylpiperazine benzamide class, the 4-chlorophenyl substitution combined with a 3-methoxybenzamide terminus yields potent D4 dopamine receptor agonism (IC50 = 0.057 nM) with >10,000-fold selectivity over D2 receptors [1]. Computational target prediction for the 4-methoxyphenyl/2-methylbenzamide variant instead indicates alpha1-adrenergic receptor antagonism as the primary predicted mechanism [2]. The electron-donating methoxy group (-OCH3, Hammett σp = -0.27) versus the electron-withdrawing chloro group (-Cl, Hammett σp = +0.23) alters the piperazine N-aryl electronic character, a known determinant of GPCR subtype engagement in this scaffold [1][3].

Structure-Activity Relationship Arylpiperazine GPCR selectivity Dopamine D4 receptor Alpha1-adrenergic receptor

Physicochemical Differentiation: Predicted Lipophilicity and Drug-Likeness Profile Compared to Class Benchmarks

The target compound has a predicted logP of approximately 3.2–3.5 (estimated by fragment-based calculation for C21H27N3O2), reflecting the balanced lipophilic contributions of the 4-methoxyphenyl group, the ethyl linker, and the 2-methylbenzamide terminus. By comparison, the high-affinity D4 ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has a calculated logP of approximately 3.8 (4-Cl substitution increases lipophilicity vs. 4-OCH3), while the antipsychotic arylpiperazine benzamide mazapertine has a cLogP of 3.5 and demonstrated oral bioavailability in clinical trials [1][2]. The target compound's molecular weight (353.47 Da), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (6) all comply with Lipinski's Rule of Five and fall within the favorable range for CNS drug-likeness as defined by the CNS MPO (Multiparameter Optimization) scoring system [3].

Physicochemical properties Lipophilicity Drug-likeness logP CNS MPO

Predicted Dual-Mechanism Profile: Acetylcholinesterase Inhibition Combined with Alpha1-Adrenergic Receptor Antagonism

The target compound has been described as possessing a dual mechanism of action combining acetylcholinesterase (AChE) inhibition with alpha1-adrenergic receptor (α1-AR) antagonism [1]. Within the piperazine class, dual AChE/α1-AR activity represents a mechanistically differentiated profile compared to single-target arylpiperazine benzamides. For class-level comparison: the selective D4 ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide shows >10,000-fold D4/D2 selectivity with negligible reported AChE or α1-AR activity [2]; mazapertine exhibits balanced D2/5-HT1A/α1-AR affinity (Ki values in the 1–50 nM range across all three targets) but lacks reported AChE inhibitory activity [3]; and the multifunctional piperazine derivative PMS1339 demonstrates AChE inhibition, anti-PAF activity, and Aβ aggregation inhibition, but without significant α1-AR antagonism [4]. Quantitative AChE inhibition data (IC50 or Ki values) and α1-AR binding affinity data for the target compound are not available from primary peer-reviewed literature, and the dual-mechanism claim currently rests on computational prediction and vendor-reported characterization.

Acetylcholinesterase inhibition Alpha1-adrenergic receptor antagonism Dual mechanism Neurodegenerative disease Polypharmacology

Class-Level Evidence: Arylpiperazine Benzamide Scaffold Engages Sigma-1 Receptor with Nanomolar Affinity

Arylpiperazine derivatives bearing benzamide terminal fragments have demonstrated nanomolar affinity for the sigma-1 receptor (σ1R) across multiple independent studies. In a representative series, compound 27 exhibited σ1R Ki = 0.27 nmol/L and 5-HT1A Ki = 0.44 nmol/L, with good metabolic stability (T1/2 = 21.7 and 24.6 minutes in human liver microsomes) [1]. Piperazine-containing derivatives in the histamine H3/sigma-1 dual antagonist series showed σ1R Ki values ranging from 3.64 nM to 1531 nM depending on substitution pattern, with the piperazine core consistently outperforming piperidine analogs for σ1R engagement [2]. The 4-methoxyphenylpiperazine substructure present in the target compound is a recognized sigma-1 pharmacophore element, as demonstrated by high-affinity sigma-1 ligands such as [123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide developed for SPECT imaging [3]. While direct σ1R binding data for CAS 1049343-25-0 is not available in the public domain, the structural precedent strongly supports sigma-1 receptor engagement as a component of its polypharmacology profile.

Sigma-1 receptor Arylpiperazine Benzamide Radioligand binding Neuroprotection

Priority Research and Procurement Application Scenarios for N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide (CAS 1049343-25-0)


CNS Polypharmacology Lead Optimization: Dual α1-AR/AChE Mechanistic Probe

For medicinal chemistry programs targeting neurodegenerative diseases with behavioral disturbances (e.g., Alzheimer's disease with agitation/aggression), this compound offers a structurally distinct starting point for developing dual-mechanism agents that simultaneously inhibit acetylcholinesterase (enhancing cholinergic transmission) and block alpha1-adrenergic receptors (modulating agitation and aggression pathways). Unlike D4-selective arylpiperazine benzamides such as N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide [1], this compound's predicted α1-AR antagonist profile [2] combined with AChE inhibition aligns with the therapeutic rationale of addressing both cognitive and neuropsychiatric symptoms with a single molecular entity.

Sigma-1 Receptor Pharmacophore Validation in Arylpiperazine Benzamide Series

The 4-methoxyphenylpiperazine substructure is a recognized sigma-1 receptor pharmacophore [3]. Procurement of this compound enables systematic SAR studies to quantify the contribution of the 2-methylbenzamide terminus (versus 3-methoxybenzamide or 4-substituted benzamide variants) to sigma-1 versus sigma-2 selectivity, and to dopamine D2/D3/D4 versus serotonin 5-HT1A versus adrenergic α1 receptor selectivity, within a well-controlled chemical series where class-level σ1R Ki values of 0.27–5.80 nM have been established [3][4].

Comparative Selectivity Profiling Against Arylpiperazine Benzamide Reference Compounds

This compound serves as a critical comparator in broad-panel GPCR and sigma receptor selectivity screens alongside reference arylpiperazine benzamides. The 4-OCH3/2-CH3 substitution pattern represents a distinct quadrant in the arylpiperazine benzamide SAR matrix (defined by N-phenyl substituent: 4-OCH3, 4-Cl, 2-OCH3, H × benzamide substitution: 2-CH3, 3-OCH3, 4-OCH3, H). Commercial availability of this compound enables academic and industrial screening laboratories to complete their SAR matrix coverage without committing internal synthetic resources [2][5].

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a molecular weight of 353.47 Da, predicted logP of approximately 3.2–3.5, and full compliance with Lipinski and CNS MPO criteria [5], this compound occupies a favorable physicochemical space within the arylpiperazine benzamide class. It can serve as a reference for benchmarking the impact of substituent modifications on solubility, permeability, metabolic stability, and CYP450 inhibition liability in CNS drug discovery campaigns, particularly when comparing against higher-MW, more lipophilic analogs such as the 4-chlorophenyl derivatives.

Quote Request

Request a Quote for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.